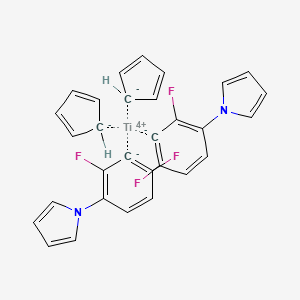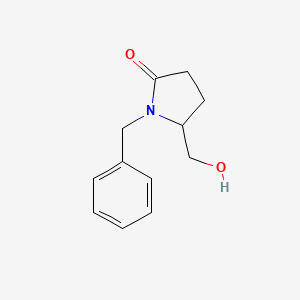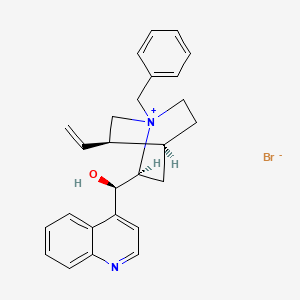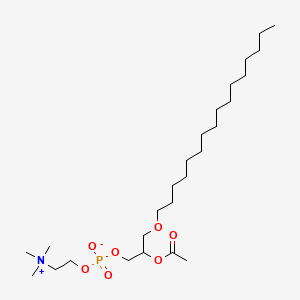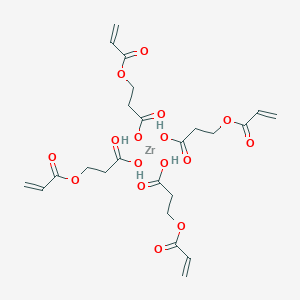![molecular formula C66H70CaN4O10 B1141746 Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 433289-83-9](/img/structure/B1141746.png)
Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as this compound, is a useful research compound. Its molecular formula is C66H70CaN4O10 and its molecular weight is 1119.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Calcium's Role in Agriculture and Plant Health
Research shows calcium's significant effects on plant growth and health, including its ability to enhance fruit quality, mitigate crop loss, and improve resistance to environmental stressors. For instance, calcium applications in sweet cherries have been studied for their potential to reduce rain cracking and extend postharvest shelf life, although results vary depending on application methods and environmental conditions (Winkler & Knoche, 2019). Similarly, calcium plays a crucial role in combating the toxic effects of heavy metals like cadmium in plants, suggesting its utility in phytoremediation efforts (Huang et al., 2017).
Calcium in Environmental Management
The versatility of calcium compounds, such as hydroxyapatite (Ca10(PO4)6(OH)2), has been highlighted in environmental cleanup applications. Hydroxyapatite exhibits great adsorption capacities, making it effective in treating air, water, and soil pollution by adsorbing contaminants and facilitating their removal (Ibrahim et al., 2020).
Calcium in Health and Disease Prevention
Studies on calcium's role in human health have explored its potential to prevent cardiovascular disease and other health conditions. While the benefits of calcium for bone health are well-documented, its impact on cardiovascular health is complex and warrants further research. For example, dietary calcium has been examined for its cholesterol-lowering effects, although clinical evidence remains variable and inconclusive (Mulet-Cabero & Wilde, 2021).
作用機序
Target of Action
The primary targets of this compound are yet to be identified. It is a complex molecule with multiple functional groups, including fluorophenyl, phenylcarbonimidoyl, propan-2-ylpyrrol-1-yl, and dihydroxyheptanoate .
Mode of Action
The mode of action of this compound is not well-documented. Given its complex structure, it is likely to interact with its targets in a multifaceted manner. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Its potential to influence various pathways is suggested by its complex structure and the presence of multiple functional groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Future research should focus on understanding these properties to optimize the compound’s therapeutic potential .
Result of Action
Given its complex structure, it is likely to have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action . Future studies should consider these factors to optimize the compound’s therapeutic efficacy .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves the condensation of two key starting materials: 7-bromoheptanoic acid and 7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanal. The bromoheptanoic acid will be converted to its corresponding acyl chloride, which will then react with the aldehyde to form the final product.", "Starting Materials": [ { "Name": "7-bromoheptanoic acid", "CAS Number": "14988-47-3", "Amount": "1 equivalent" }, { "Name": "7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanal", "CAS Number": "N/A", "Amount": "1 equivalent" }, { "Name": "Thionyl chloride", "CAS Number": "7719-09-7", "Amount": "stoichiometric" }, { "Name": "Triethylamine", "CAS Number": "121-44-8", "Amount": "stoichiometric" }, { "Name": "Sodium bicarbonate", "CAS Number": "144-55-8", "Amount": "stoichiometric" }, { "Name": "Calcium chloride", "CAS Number": "10043-52-4", "Amount": "stoichiometric" }, { "Name": "Methanol", "CAS Number": "67-56-1", "Amount": "stoichiometric" }, { "Name": "Diethyl ether", "CAS Number": "60-29-7", "Amount": "stoichiometric" } ], "Reaction": [ { "Step": "Convert 7-bromoheptanoic acid to its corresponding acyl chloride using thionyl chloride and triethylamine.", "Reagents": [ { "Name": "7-bromoheptanoic acid", "Amount": "1 equivalent" }, { "Name": "Thionyl chloride", "Amount": "stoichiometric" }, { "Name": "Triethylamine", "Amount": "stoichiometric" } ], "Conditions": "Reflux in dry dichloromethane for 2 hours." }, { "Step": "React the acyl chloride with 7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanal to form the final product.", "Reagents": [ { "Name": "Acyl chloride", "Amount": "1 equivalent" }, { "Name": "7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanal", "Amount": "1 equivalent" }, { "Name": "Sodium bicarbonate", "Amount": "stoichiometric" }, { "Name": "Calcium chloride", "Amount": "stoichiometric" }, { "Name": "Methanol", "Amount": "stoichiometric" }, { "Name": "Diethyl ether", "Amount": "stoichiometric" } ], "Conditions": "Stir in methanol and diethyl ether at room temperature for 12 hours. Filter and wash with diethyl ether." } ] } | |
CAS番号 |
433289-83-9 |
分子式 |
C66H70CaN4O10 |
分子量 |
1119.4 g/mol |
IUPAC名 |
calcium;(3R,5R)-7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H36N2O5.Ca/c2*1-22(2)31-30(33(40)34-25-16-10-5-11-17-25)29(23-12-6-3-7-13-23)32(24-14-8-4-9-15-24)35(31)19-18-26(36)20-27(37)21-28(38)39;/h2*3-17,22,26-27,36-37H,18-21H2,1-2H3,(H,34,40)(H,38,39);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChIキー |
ILJBDHBNPXANQZ-MNSAWQCASA-L |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
同義語 |
(βR,δR)-β,δ-Dihydroxy-2-(1-methylethyl)-4,5-diphenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt (2:1); USP Atorvastatin Related Compound A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


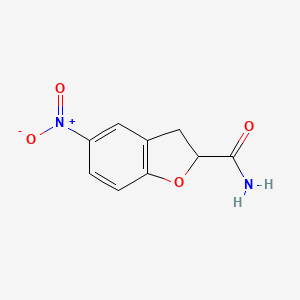
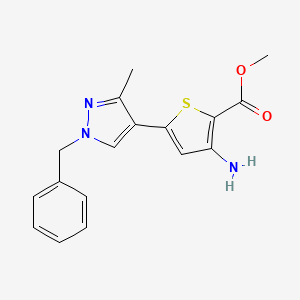

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
